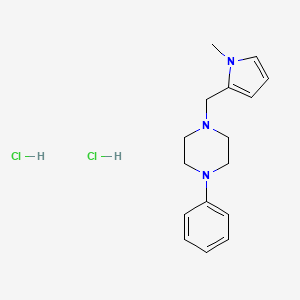

![molecular formula C25H21N5OS B2366544 2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 913505-73-4](/img/structure/B2366544.png)

2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

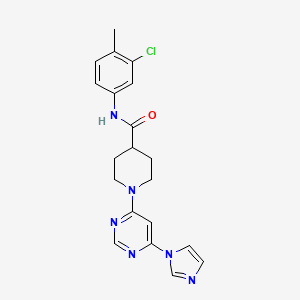

2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C25H21N5OS and its molecular weight is 439.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Synthetic Methods : The development of novel synthetic methods for quinazolines and pyrimidines has been a significant focus of research. For instance, an efficient synthesis of quinazolin-4-ylamine derivatives under microwave irradiation conditions demonstrates the advancement in synthetic methodologies, facilitating the creation of a diverse library of compounds in a short period (Yoon et al., 2004). Furthermore, the synthesis of new 5-hydroxyquinazoline derivatives from functionalized pyrimidines highlights the versatility in constructing complex quinazoline structures (Komkov et al., 2021).

Structural Analysis : The investigation of molecular and crystal structures of quinazoline derivatives, as well as their intermolecular interactions, is crucial for understanding their potential applications. Hirshfeld surface analysis and energy framework studies of quinazoline methylidene bridged compounds provide insights into their stabilization mechanisms and intermolecular interactions (Tojiboev et al., 2020).

Biological Activities and Applications

Antimicrobial Activity : Quinazolines and pyrimidines have shown significant antimicrobial activities. For example, the synthesis of furothiazolo pyrimido quinazolinones from natural compounds and their antimicrobial evaluation against various bacteria and fungi underscore their potential as antimicrobial agents (Abu‐Hashem, 2018).

Anti-inflammatory and Anticancer Activities : The exploration of novel quinazoline derivatives for their anti-inflammatory and anticancer properties has been a critical area of research. Compounds synthesized from quinazoline and pyrimidine derivatives have been evaluated for their potential in treating inflammatory conditions and cancer (Fahmy et al., 2012; Hassan et al., 2017).

Immunotropic Activity : The synthesis of new quinazoline derivatives and their evaluation for immunotropic activity in mice indicate the potential of these compounds in modulating immune responses, demonstrating their applicability in immunotherapy (Tsibizova et al., 2021).

Mechanism of Action

Target of Action

Quinazoline derivatives, a key structural component of this compound, have been reported to exhibit a wide range of biological activities, including anti-cancer , anti-inflammatory , anti-bacterial , and anti-viral effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, or other proteins involved in these pathways.

Mode of Action

It is known that quinazoline derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or blocking receptor signaling . The presence of the phenethylamino group and the pyrido[1,2-a]pyrimidin-4-one moiety in the compound may also contribute to its interaction with its targets, potentially enhancing its binding affinity or altering its mode of action.

Biochemical Pathways

Given the broad range of biological activities associated with quinazoline derivatives , it is likely that this compound could affect multiple pathways. These could include pathways involved in cell proliferation (relevant to its potential anti-cancer activity), inflammation (relevant to its potential anti-inflammatory activity), bacterial growth (relevant to its potential anti-bacterial activity), and viral replication (relevant to its potential anti-viral activity).

Result of Action

Given the reported biological activities of quinazoline derivatives , potential effects could include the inhibition of cell proliferation (in the context of anti-cancer activity), reduction of inflammation (in the context of anti-inflammatory activity), inhibition of bacterial growth (in the context of anti-bacterial activity), and inhibition of viral replication (in the context of anti-viral activity).

Biochemical Analysis

Biochemical Properties

The nature of these interactions is often dependent on the specific structure of the quinazolinone derivative .

Cellular Effects

Quinazolinone derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinazolinones are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

2-[[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N5OS/c31-23-16-19(27-22-12-6-7-15-30(22)23)17-32-25-28-21-11-5-4-10-20(21)24(29-25)26-14-13-18-8-2-1-3-9-18/h1-12,15-16H,13-14,17H2,(H,26,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSHMOIPVQELRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=CC=CC5=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-chloro-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide](/img/structure/B2366463.png)

![1-(4-chloro-2-methylbenzenesulfonyl)-4-[3-(pyridin-4-yl)-1H-pyrazol-5-yl]piperazine](/img/structure/B2366464.png)

![3-methyl-N-{2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2366466.png)

![1-[2-(2-Methoxyphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2366470.png)

![(Z)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2366473.png)

![N-(2,6-Difluorophenyl)-3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2366476.png)

![1-[(Naphthalen-2-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2366479.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2366480.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2366483.png)